TCO-PEG4-amido maleimide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

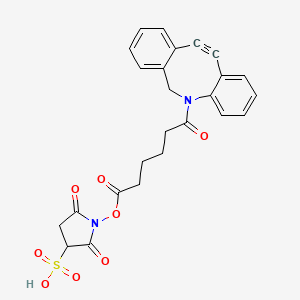

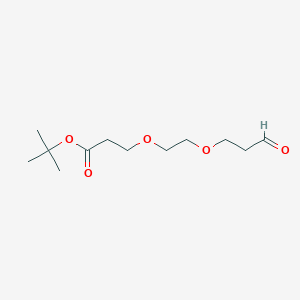

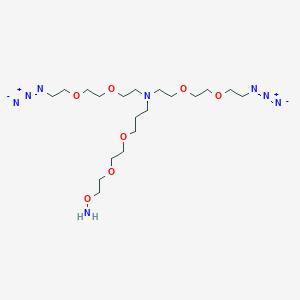

TCO-PEG4-amido maleimide: is a compound that combines the properties of trans-cyclooctene (TCO), polyethylene glycol (PEG), and maleimide. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to react with thiol groups to form stable thioether bonds . The PEG spacer enhances solubility and reduces aggregation, making it suitable for various biological and chemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG4-amido maleimide typically involves the following steps:

Activation of PEG: The PEG chain is activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form PEG-NHS ester.

Coupling with TCO: The activated PEG-NHS ester is then reacted with trans-cyclooctene (TCO) to form TCO-PEG.

Introduction of Maleimide Group: The TCO-PEG is further reacted with maleimide to introduce the maleimide group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation of PEG: Large quantities of PEG are activated using NHS or other suitable agents.

Large-Scale Coupling: The activated PEG is coupled with TCO in large reactors.

Introduction of Maleimide:

Análisis De Reacciones Químicas

Types of Reactions:

Thiol-Maleimide Reaction: TCO-PEG4-amido maleimide reacts with thiol groups (-SH) to form stable thioether bonds.

Click Chemistry Reactions: The TCO moiety can undergo strain-promoted azide-alkyne cycloaddition (SPAAC) with azides to form stable triazole linkages.

Common Reagents and Conditions:

Thiol-Maleimide Reaction: Common reagents include thiol-containing biomolecules such as cysteine-containing peptides and antibodies.

SPAAC Reaction: Azide-containing compounds are used as reagents.

Major Products:

Aplicaciones Científicas De Investigación

Chemistry:

Bioconjugation: TCO-PEG4-amido maleimide is used for tagging and labeling thiol-containing biomolecules, facilitating the study of protein interactions and functions.

Biology:

Molecular Imaging: The compound is used in molecular imaging techniques to label and track biomolecules in living systems.

Medicine:

Drug Delivery: The PEG spacer enhances solubility and stability, making it suitable for drug delivery applications.

Therapeutic Development: It is used in the development of targeted therapies by conjugating drugs to specific biomolecules.

Industry:

Mecanismo De Acción

Thiol-Maleimide Reaction:

Mechanism: The maleimide group reacts with thiol groups to form a stable thioether bond.

Molecular Targets: Thiol-containing biomolecules such as cysteine residues in proteins.

SPAAC Reaction:

Mechanism: The TCO moiety undergoes strain-promoted azide-alkyne cycloaddition with azides to form a stable triazole linkage.

Molecular Targets: Azide-containing compounds.

Comparación Con Compuestos Similares

TCO-PEG4-maleimide: Similar to TCO-PEG4-amido maleimide but lacks the amido group.

TCO-PEG3-amido maleimide: Similar structure but with a shorter PEG spacer.

TCO-PEG5-amido maleimide: Similar structure but with a longer PEG spacer.

Uniqueness:

Propiedades

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41N3O9/c30-23(10-13-29-24(31)8-9-25(29)32)27-11-14-34-16-18-36-20-21-37-19-17-35-15-12-28-26(33)38-22-6-4-2-1-3-5-7-22/h1-2,8-9,22H,3-7,10-21H2,(H,27,30)(H,28,33)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFPWQCCPOKESZ-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41N3O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(bicyclo[2.2.1]hept-5-ene-2-carboxamido)ethyl)pyrene-1-carboxamide](/img/structure/B8114004.png)

![6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl 5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoate](/img/structure/B8114033.png)

![3-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114073.png)

![1-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-1H-Pyrrole-2,5-dione](/img/structure/B8114082.png)